(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral amine compound with a specific stereochemistry. It is often used in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 2,6-dimethylacetophenone using a chiral catalyst to obtain the (S)-enantiomer of the amine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes use high-pressure hydrogen gas and a chiral catalyst to achieve the desired stereochemistry. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,6-Dimethylphenyl)ethanamine hydrochloride: The enantiomer of the compound with opposite stereochemistry.
1-(2,6-Dimethylphenyl)ethanamine: The free base form without the hydrochloride salt.
2,6-Dimethylphenethylamine: A structurally similar compound with different substitution patterns.
Uniqueness
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies requiring enantiomerically pure compounds.
Properties
IUPAC Name |
(1S)-1-(2,6-dimethylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVDNTMMKLGBLJ-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704148 | |
Record name | (1S)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269437-72-0, 1213479-78-7 | |
Record name | Benzenemethanamine, α,2,6-trimethyl-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269437-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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